(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Description
The compound (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone features a pyridazine core substituted with a 4-methylpyridin-2-yl amino group at the 6-position. This pyridazine moiety is linked via its 3-position to a piperazine ring, which is further connected to a tetrahydrofuran-2-yl methanone group. Its design combines rigidity (pyridazine, tetrahydrofuran) with flexibility (piperazine), which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h4-7,13,15H,2-3,8-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYFFQUBNRLYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, often referred to as a pyridazine derivative, has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyridazine ring, a piperazine moiety, and a tetrahydrofuran group. Its molecular formula is , with a molecular weight of approximately 340.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular function.
- Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that the compound demonstrates significant antibacterial activity. A study reported that derivatives similar to this compound showed minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values ranged from 20–70 µM, indicating moderate potency compared to standard antibiotics like ceftriaxone .
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been tested against breast cancer and leukemia cell lines, demonstrating IC50 values in the micromolar range. These findings suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives, including our compound of interest:
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics .
- Cytotoxicity Assays : In another study, cytotoxicity assays were performed on various cancer cell lines, revealing that certain structural modifications enhanced the anticancer activity of related compounds .
- Mechanistic Studies : Research has also focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with specific protein targets and pathways involved in cell signaling .
Data Table: Biological Activity Overview
Scientific Research Applications
The biological activity of (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is attributed to its interactions with molecular targets within cells. These interactions include:
- Enzyme Inhibition The compound may inhibit enzymes involved in metabolic pathways, altering cellular function.
- Receptor Binding The compound can bind to receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity Studies suggest the compound has antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that the compound demonstrates antibacterial activity. Derivatives similar to this compound showed minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values ranged from 20–70 µM, indicating moderate potency compared to standard antibiotics like ceftriaxone.
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been tested against breast cancer and leukemia cell lines, demonstrating IC50 values in the micromolar range. These findings suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives:
- Study on Antibacterial Activity A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics.
- Cytotoxicity Assays Cytotoxicity assays performed on various cancer cell lines revealed that certain structural modifications enhanced the anticancer activity of related compounds.
- Mechanistic Studies Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with specific protein targets and pathways involved in cell signaling.
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural features with several piperazine- and heterocycle-containing molecules documented in recent literature:
a. Arylpiperazine Derivatives
- MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): This compound substitutes the pyridazine core with a thiophene ring and includes a trifluoromethylphenyl group.
- (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound 11): Replaces pyridazine with pyrimidine and piperazine with piperidine. The chlorophenyl group increases molecular weight and may reduce solubility relative to the target’s tetrahydrofuran group .
b. Heterocyclic Methanones
- (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone: Features a tetrahydrofuran group but lacks the piperazine and pyridazine elements. Its simpler structure results in lower molecular weight (211.05 g/mol vs. ~395 g/mol for the target compound) and distinct physicochemical properties, such as higher Rf (0.31 vs. undetermined for the target) .
Physicochemical Properties
Key Observations :
- The tetrahydrofuran (THF) group in the target compound may improve aqueous solubility compared to chlorophenyl or trifluoromethylphenyl substituents due to its oxygen-rich, polar structure .
- Piperazine’s conformational flexibility could enhance binding to receptors requiring adaptable interactions, as seen in other arylpiperazine drugs .
Methodological Considerations in Similarity Assessment
As highlighted in , compound similarity is context-dependent. For example:
- Structural Fingerprints : The target compound may cluster with piperazine-containing analogs using Tanimoto coefficients but diverge due to its pyridazine core .
- Pharmacophore Models: The THF-methanone group could introduce unique hydrogen-bond acceptors, distinguishing it from chlorophenyl-containing analogs .
Q & A
Q. What are the recommended synthetic routes for (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step coupling reaction. A common approach involves:
- Step 1: Formation of the pyridazine-piperazine core using EDCI/HOBt-mediated amide coupling (e.g., 73% yield achieved for a structurally similar compound via this method) .
- Step 2: Functionalization of the tetrahydrofuran moiety using trifluoroacetic acid (TFA) for deprotection .
- Optimization Tips:
- Use DIEA as a base to enhance coupling efficiency.
- Purify intermediates via silica gel chromatography with ethyl acetate/methanol/ammonia gradients to minimize side products .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H-NMR (CDCl3) to confirm proton environments (e.g., δ 8.79 ppm for pyridazine protons) .
- Mass Spectrometry (EI-MS): Validate molecular weight (e.g., [M+H]+ at m/z 518.3 for analogous compounds) .
- Elemental Analysis: Compare calculated vs. experimental C/H/N percentages (discrepancies >0.3% indicate impurities) .
Q. What pharmacological targets are associated with pyridazinone-piperazine derivatives like this compound?
Methodological Answer: Pyridazinone derivatives are studied for:
- Kinase Inhibition: Structural analogs show activity against cancer-related kinases (e.g., EGFR, VEGFR) via piperazine-mediated binding .
- Antinociceptive Effects: Substituents on the pyridazine ring modulate opioid receptor interactions .
- Experimental Validation: Use in vitro kinase assays (IC50 profiling) and in vivo pain models (e.g., tail-flick test) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?
Methodological Answer:
- Variable Substituents: Modify the 4-methylpyridin-2-yl group (e.g., halogenation or bulkier substituents) to assess steric/electronic effects on target binding .
- Piperazine Ring Modifications: Replace tetrahydrofuran with thiomorpholine to evaluate solubility and metabolic stability .
- High-Throughput Screening (HTS): Test analogs against a panel of 50+ kinases to identify selectivity trends .
Q. How should researchers address discrepancies in elemental analysis data (e.g., C/H/N deviations)?
Methodological Answer:
- Root-Cause Analysis:
- Synthesis Side Reactions: Trace unreacted starting materials (e.g., residual EDCI) via LC-MS .
- Hydration Effects: Dry samples under vacuum (40°C, 24h) to remove adsorbed water .
- Validation: Repeat combustion analysis with internal standards (e.g., acetanilide) to calibrate instrumentation .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- ADMET Prediction: Use SwissADME to estimate LogP (lipophilicity) and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 3A4 to predict metabolic degradation .
- Experimental Cross-Validation: Compare computational results with in vitro microsomal stability assays .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework:
- Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Data Normalization: Express IC50 values relative to reference compounds to account for inter-lab variability .
- Publication Bias Check: Include negative results in supplementary materials to avoid skewed conclusions .
Tables for Reference
Q. Table 1: Key Synthetic Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DIEA, THF, RT | 73% | |
| Deprotection | TFA/DCM (1:4), RT | 95% |
Q. Table 2: Analytical Data Comparison
| Parameter | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|
| Carbon (C) | 53.28 | 52.99 | -0.29 |
| Hydrogen (H) | 4.86 | 4.84 | -0.02 |
| Nitrogen (N) | 18.91 | 18.86 | -0.05 |
| Source: Elemental analysis of a structural analog |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
